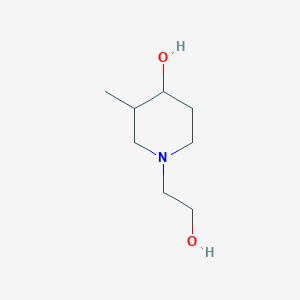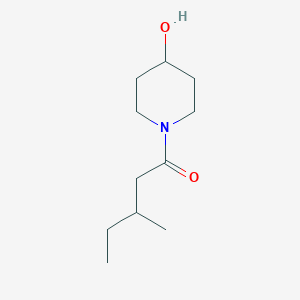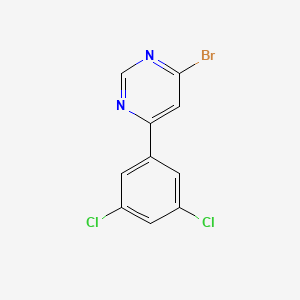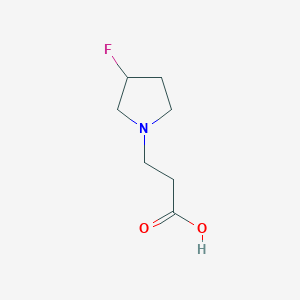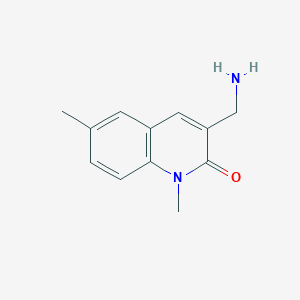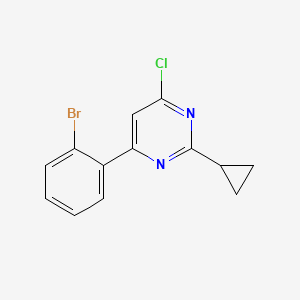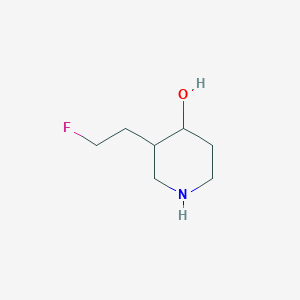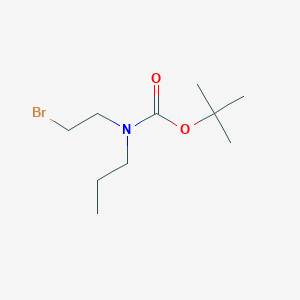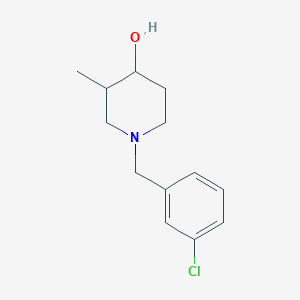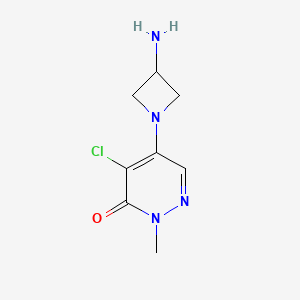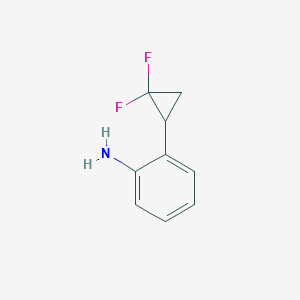
2-(2,2-Difluorocyclopropyl)aniline
Vue d'ensemble
Description
2-(2,2-Difluorocyclopropyl)aniline is a chemical compound with the molecular formula C9H9F2N . It is a compound that has been used in scientific research.
Molecular Structure Analysis
The molecular structure of 2-(2,2-Difluorocyclopropyl)aniline consists of a cyclopropyl group (a three-carbon ring) with two fluorine atoms attached to one of the carbons, and an aniline group (a six-carbon ring with a nitrogen atom) attached to another carbon of the cyclopropyl group .Applications De Recherche Scientifique
Organic Synthesis and Material Development
The synthesis of 6,6-Difluorocyclopropa[b]furo[2,3-c]pyrrole and 7-Fluorofuro[3,2-c]pyridine derivatives involves reactions of N-(5-R-furan-2-ylmethylidene)anilines with difluorocarbene. These reactions, proceeding via 1,5-electrocyclization of intermediate azomethine ylides, highlight the use of 2-(2,2-Difluorocyclopropyl)aniline derivatives in creating complex fluorinated cyclic structures with potential applications in medicinal chemistry and materials science (Voznyi, Novikov, & Khlebnikov, 2005).
Palladium-catalyzed syntheses of mono- and di-fluoroallylic amines from gem-difluorocyclopropanes and primary anilines, including 2-(2,2-Difluorocyclopropyl)aniline, demonstrate innovative approaches to accessing fluoroallylic amines. These compounds are valuable for their applications in synthetic and medicinal chemistry, showcasing the flexibility of difluorocyclopropyl groups in facilitating selective catalytic reactions (Wang & Patureau, 2022).
Research on Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid in the presence of Cu(OAc)2 highlights the potential of difluorocyclopropyl groups in modifying anilines to produce N-cyclopropyl derivatives. These compounds have implications for drug development and synthesis of biologically active molecules (Bénard, Neuville, & Zhu, 2010).
Advanced Material Applications
- The chemical polymerization of aniline in the presence of a perfluorinated polysulfonic acid, leading to soluble interpolyelectrolyte complexes, showcases the role of difluorocyclopropyl aniline derivatives in developing materials with high proton and electrical conductivity. Such materials could be revolutionary for fuel cells and other energy-related applications (Boeva & Sergeyev, 2014).
Safety And Hazards
The safety information for 2-(2,2-Difluorocyclopropyl)aniline indicates that it is a combustible liquid . It has several hazard statements including H302, H312, H315, H319, H332, and H335, indicating various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-(2,2-difluorocyclopropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-9(11)5-7(9)6-3-1-2-4-8(6)12/h1-4,7H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQFYSHEIYCVIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluorocyclopropyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



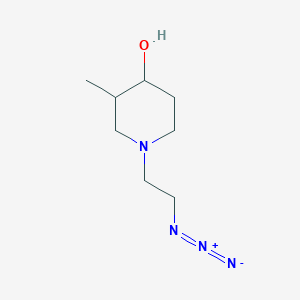
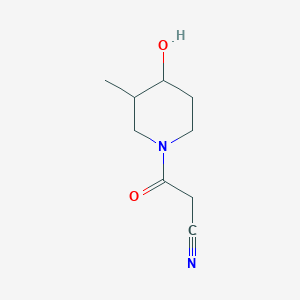
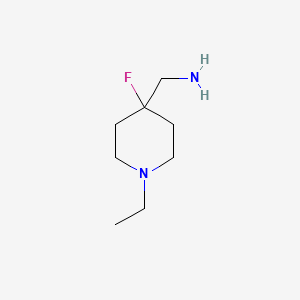
![[4-Fluoro-1-(propan-2-yl)piperidin-4-yl]methanamine](/img/structure/B1475334.png)
